molecular formula C22H15FN2O2S2 B2626636 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478081-01-5

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

Cat. No.: B2626636
CAS No.: 478081-01-5
M. Wt: 422.49
InChI Key: XOQGVZYJMAZPCL-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a complex organic compound that features a sulfone group, a pyrimidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction typically produces sulfides.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl sulfone: Shares the fluorophenyl and sulfone groups but lacks the pyrimidine ring.

    Phenyl sulfone: Contains the sulfone group but lacks the fluorophenyl and pyrimidine groups.

Uniqueness

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is unique due to its combination of a fluorophenyl group, a sulfone group, and a pyrimidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-fluorophenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQGVZYJMAZPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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